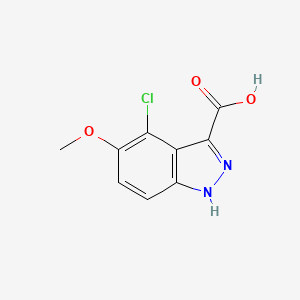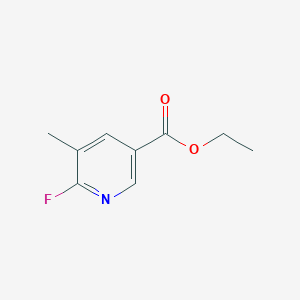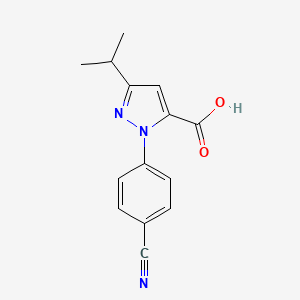![molecular formula C6H10ClF2NS B13034183 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl CAS No. 2177264-66-1](/img/structure/B13034183.png)
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Difluoro-5-thia-2-azaspiro[34]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride typically involves the annulation of cyclopentane or four-membered rings. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, utilizing advanced purification techniques to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Aplicaciones Científicas De Investigación
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7-Difluoro-5-oxa-2-azaspiro[3.4]octane
- 7-Hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylic acid-5,5-dioxide
Uniqueness
7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both fluorine and sulfur atoms. These features confer distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
2177264-66-1 |
|---|---|
Fórmula molecular |
C6H10ClF2NS |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
7,7-difluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H9F2NS.ClH/c7-6(8)1-5(10-4-6)2-9-3-5;/h9H,1-4H2;1H |
Clave InChI |
PSYPHEUCJSVDPT-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CNC2)SCC1(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)
![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)


![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)


![2-Pyridinemethanol, 6-[(methylamino)methyl]-](/img/structure/B13034157.png)



